Product packaging for 3-Iodo-1-methylpyrazole-4-sulfonamide(Cat. No.:CAS No. 1946822-01-0)

3-Iodo-1-methylpyrazole-4-sulfonamide

Cat. No.: B2606776
CAS No.: 1946822-01-0
M. Wt: 287.08
InChI Key: QHHJDYHXMTZLGB-UHFFFAOYSA-N
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Description

3-Iodo-1-methylpyrazole-4-sulfonamide is a high-purity chemical compound offered for research and development applications. This iodinated pyrazole-sulfonamide derivative serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its molecular structure features both an iodine atom, which can facilitate further cross-coupling reactions, and a sulfonamide group, a common pharmacophore found in various bioactive molecules. Researchers utilize this compound in designing and synthesizing novel molecules for biological screening. The specific applications, research value, and mechanism of action for this compound are areas of active investigation and are highly dependent on the researcher's specific project goals. Scientists are exploring its potential in various biochemical pathways. This product is intended for research use only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6IN3O2S B2606776 3-Iodo-1-methylpyrazole-4-sulfonamide CAS No. 1946822-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6IN3O2S/c1-8-2-3(4(5)7-8)11(6,9)10/h2H,1H3,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHJDYHXMTZLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)I)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Iodo 1 Methylpyrazole 4 Sulfonamide and Its Core Derivatives

Foundational Pyrazole (B372694) Core Synthesis Strategies

The construction of the pyrazole scaffold is a well-established area of heterocyclic chemistry, with several robust methods available to chemists. These strategies often involve the formation of the five-membered ring through the reaction of a three-carbon component with a hydrazine (B178648) derivative.

Cyclocondensation Reactions with Hydrazine Derivatives

The most classical and widely employed method for pyrazole synthesis is the cyclocondensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine derivatives, a reaction famously known as the Knorr pyrazole synthesis. nih.govbeilstein-journals.org This approach involves the reaction of a bidentate nucleophile, hydrazine, with a 1,3-dielectrophilic species. nih.gov The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the dicarbonyl compound and the hydrazine. nih.govnih.gov For instance, the reaction of a substituted hydrazine with an unsymmetrical 1,3-diketone can lead to a mixture of regioisomers, a challenge that can sometimes be overcome by carefully controlling reaction conditions or by using specific activating groups. nih.govnih.gov

The reaction of α,β-unsaturated ketones with hydrazine derivatives also serves as a common route to pyrazoles. This process typically proceeds through an initial Michael addition, followed by cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole ring. beilstein-journals.orgnih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
1,3-DielectrophileHydrazine DerivativeProductReference(s)
1,3-DiketonesHydrazine HydrateSubstituted Pyrazoles nih.govbeilstein-journals.org
β-KetoestersPhenylhydrazinePhenyl-substituted Pyrazolones nih.gov
α,β-Unsaturated KetonesTosylhydrazineTosyl-substituted Pyrazoles beilstein-journals.org
Enaminodicketonestert-ButylhydrazineRegiospecific Pyrazoles nih.gov

1,3-Dipolar Cycloaddition Approaches for Pyrazole Ring Formation

The [3+2] cycloaddition reaction between a 1,3-dipole, such as a diazo compound, and a dipolarophile, typically an alkyne or an alkene, is another powerful strategy for constructing the pyrazole ring. researchgate.netresearchgate.netresearchgate.net This method offers a high degree of regioselectivity and is often used to synthesize pyrazoles with specific substitution patterns that might be difficult to achieve through cyclocondensation methods. organic-chemistry.org

Diazo compounds, generated in situ from precursors like N-tosylhydrazones, can react with a variety of alkynes to yield pyrazoles. organic-chemistry.org The reaction of diazo compounds with alkynyl bromides, for example, can produce 4-bromo-pyrazoles, which are versatile intermediates for further functionalization. organic-chemistry.org Similarly, the cycloaddition of ethyl diazoacetate with alkynes can be performed under aqueous micellar catalysis, offering a more sustainable approach to pyrazole synthesis. researchgate.netunisi.it

Metal-Catalyzed Heteroannulation and Ring-Closing Reactions

Modern synthetic organic chemistry has seen a surge in the use of transition-metal catalysis for the construction of heterocyclic rings. researchgate.net Metal-catalyzed reactions, such as C-H functionalization and cross-coupling reactions, provide efficient and atom-economical routes to pyrazole derivatives. researchgate.net For example, palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can directly produce pyrazole derivatives. organic-chemistry.org Ruthenium-catalyzed hydrogen transfer of 1,3-diols in the presence of alkyl hydrazines also affords 1,4-disubstituted pyrazoles. organic-chemistry.org

Copper-catalyzed domino C-N coupling/hydroamination reactions of acetylenes and diamines have also been developed for the facile preparation of pyrazoles. nih.gov These methods often offer high yields and broad substrate scope, making them attractive for the synthesis of complex pyrazole-containing molecules. nih.gov

Multi-Component Reaction Sequences for Pyrazole Scaffold Assembly

Multi-component reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules in a single pot, adhering to the principles of green chemistry by minimizing waste and simplifying purification processes. beilstein-journals.orgacs.orgnih.govlongdom.org Several MCRs have been developed for the synthesis of pyrazoles. beilstein-journals.org

A common approach involves the in situ generation of a 1,3-dicarbonyl compound, which then undergoes cyclocondensation with a hydrazine. nih.govbeilstein-journals.org For example, a three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative can directly lead to polysubstituted pyrazoles. organic-chemistry.org Another strategy involves a four-component reaction of enaminones, benzaldehyde, hydrazine hydrochloride, and ethyl cyanoacetate (B8463686) in water to produce pyrazole derivatives. longdom.org These MCRs often provide access to densely functionalized pyrazole scaffolds that would otherwise require lengthy, multi-step syntheses. nih.gov

Regioselective Iodination of Pyrazole Systems

Once the pyrazole core is constructed, the next critical step towards the synthesis of 3-iodo-1-methylpyrazole-4-sulfonamide is the regioselective introduction of an iodine atom at the C4 position of the pyrazole ring. The electronic nature of the pyrazole ring makes it susceptible to electrophilic substitution, with the C4 position being the most electron-rich and thus the most common site of attack.

Electrophilic Iodination Principles and Reagents (e.g., ICl, I2/CAN, N-iodosuccinimide)

Electrophilic iodination is the standard method for introducing an iodine atom onto the pyrazole ring. rsc.org This reaction involves the attack of an electrophilic iodine species on the electron-rich pyrazole ring. A variety of reagents and conditions have been developed to achieve this transformation with high regioselectivity and efficiency. nih.govmdpi.comnih.gov

Iodine Monochloride (ICl): ICl is a potent electrophilic iodinating agent. nih.gov It can be used for the dehydration and iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles to furnish 1-acyl-4-iodo-1H-pyrazoles. nih.gov The reaction proceeds under mild conditions, often at room temperature, in the presence of a base like lithium carbonate to neutralize the HCl byproduct. nih.gov

Iodine/Ceric Ammonium (B1175870) Nitrate (B79036) (I2/CAN): A combination of molecular iodine (I2) and ceric ammonium nitrate (CAN) is an effective system for the regioselective 4-iodination of pyrazoles. nih.govresearchgate.netrsc.org CAN acts as an oxidant to generate the electrophilic iodine species in situ. This method has been successfully applied to the iodination of 1-aryl-3-CF3-1H-pyrazoles, affording the corresponding 4-iodo derivatives in a highly regioselective manner. nih.govrsc.org

N-Iodosuccinimide (NIS): NIS is a mild and convenient source of electrophilic iodine. organic-chemistry.org It is widely used for the iodination of various aromatic and heteroaromatic compounds, including pyrazoles. mdpi.comnih.gov The reactivity of NIS can be enhanced by the addition of an acid catalyst, such as sulfuric acid or trifluoroacetic acid, which protonates the succinimide (B58015) nitrogen, making the iodine atom more electrophilic. organic-chemistry.orgresearchgate.netacs.org This allows for the iodination of even deactivated pyrazole rings. researchgate.net

Other iodinating systems include iodine in the presence of an oxidant like hydrogen peroxide or iodic acid, which offer environmentally benign alternatives. nih.govresearchgate.netstackexchange.com The choice of iodinating agent and reaction conditions is often dictated by the substitution pattern and electronic properties of the starting pyrazole.

Table 2: Common Reagents for Electrophilic Iodination of Pyrazoles
Reagent SystemTypical ConditionsCommentsReference(s)
Iodine Monochloride (ICl)CH₂Cl₂, Li₂CO₃, room temp.Effective for dehydration/iodination of dihydropyrazoles. nih.gov
Iodine (I₂) / Ceric Ammonium Nitrate (CAN)MeCN, refluxHighly regioselective for the C4 position. nih.govrsc.org
N-Iodosuccinimide (NIS)Acid catalyst (e.g., H₂SO₄, TFA)Mild and versatile; reactivity enhanced by acid. mdpi.comnih.govorganic-chemistry.orgresearchgate.net
Iodine (I₂) / Hydrogen Peroxide (H₂O₂)WaterA "green" iodination procedure. researchgate.netstackexchange.com
Iodine (I₂) / Iodic Acid (HIO₃)AcOH–CCl₄Efficient and avoids toxic waste. mdpi.comnih.gov

Transition Metal-Mediated Iodination Pathways (e.g., Cadmium(II) Acetate)

The introduction of iodine to the pyrazole ring can be effectively achieved through methods mediated by transition metals. Among these, the use of Cadmium(II) acetate (B1210297) has been demonstrated as an efficient pathway for the regioselective iodination of pyrazole derivatives. citedrive.comresearchgate.net This method is particularly effective for the electrophilic iodination of the C-4 position on the pyrazole ring, especially when the ring contains electron-donating groups. citedrive.comresearchgate.net The presence of such groups increases the nucleophilicity of the pyrazole ring, thereby promoting the iodination reaction. researchgate.netresearchgate.net

The reaction's course and the products can be influenced by the molar ratios of the reagents used. citedrive.comresearchgate.net Studies have shown that depending on these ratios, it is possible to obtain mono- or even tri-iodinated products. citedrive.comnih.gov The proposed mechanism for this transformation involves the in-situ formation of acetyl hypoiodite, which acts as the active iodinating agent. citedrive.comresearchgate.net This approach highlights the role of Cadmium(II) acetate in facilitating the electrophilic substitution on the pyrazole core.

Control of Iodination Site-Selectivity at the C-4 Position of the Pyrazole Ring

Achieving regioselectivity is a paramount challenge in the synthesis of substituted pyrazoles. For the iodination of 1-methylpyrazole (B151067), directing the iodine atom specifically to the C-4 position is crucial for the synthesis of the target compound. The electrophilic substitution on the pyrazole ring typically occurs at the C-4 position, a tendency that can be exploited and controlled through various synthetic strategies. arkat-usa.org

The choice of the iodinating agent and reaction conditions plays a significant role in directing the substitution. For instance, the use of elemental iodine in the presence of an oxidizing agent like ceric ammonium nitrate (CAN) has been shown to selectively yield 4-iodopyrazoles. nih.gov This method is effective for pyrazoles with specific substituents, such as 1-aryl-3-CF3-pyrazoles, leading to the desired C-4 functionalization in a highly regioselective manner. nih.gov In contrast, alternative methods, such as treatment with n-BuLi followed by iodine, can lead to iodination at the C-5 position. nih.gov

Factors that enhance the nucleophilic character of the C-4 position, such as the presence of electron-donating groups on the pyrazole ring, facilitate electrophilic iodination at this site. researchgate.net The reaction conditions, including the solvent and temperature, also contribute to the control of site-selectivity. For example, a patented method for synthesizing 1-methyl-4-iodopyrazole involves the reaction of 1-methylpyrazole with iodine and an oxidant in an aqueous solution at temperatures between 40-80 °C. google.com

Table 1: Reagents and Conditions for Regioselective C-4 Iodination of Pyrazoles

Pyrazole Substrate Reagent System Position of Iodination Reference
Pyrazoles with electron-donating groups I₂ / Cadmium(II) Acetate C-4 citedrive.comresearchgate.net
1-Aryl-3-CF₃-pyrazoles I₂ / Ceric Ammonium Nitrate (CAN) C-4 nih.gov
1-Methylpyrazole I₂ / Oxidant (e.g., Nitric acid) C-4 google.com
1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles ICl / Li₂CO₃ C-4 organic-chemistry.org

Iodination of Pyrazole Precursors and Subsequent Transformations

An alternative synthetic strategy involves the iodination of a suitable pyrazole precursor, which is then transformed in subsequent steps to yield the final product. This approach allows for the introduction of the iodine atom at an early stage, followed by the construction or modification of other parts of the molecule. For example, 1-methyl-4-iodopyrazole can be synthesized directly from 1-methylpyrazole. google.com This iodinated intermediate is a versatile building block for further functionalization.

Similarly, 1-acyl-4-iodo-1H-pyrazoles can be prepared from 2-alkyn-1-ones, which first undergo cyclization to form 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles, followed by an ICl-induced dehydration and iodination step. organic-chemistry.org These iodinated pyrazoles are valuable intermediates, particularly in palladium-catalyzed cross-coupling reactions like Sonogashira and Heck couplings, which allow for the introduction of a wide range of substituents. arkat-usa.orgorganic-chemistry.org

The iodinated pyrazole core can undergo various transformations. For instance, the iodine atom can be replaced through cross-coupling reactions, or it can facilitate reactions at other positions of the ring. This step-wise approach provides flexibility in the synthesis of complex pyrazole derivatives.

Introduction of the Sulfonamide Moiety at Pyrazole C-4

The introduction of the sulfonamide group at the C-4 position of the pyrazole ring is the second key transformation in the synthesis of this compound. This can be accomplished through several synthetic routes.

Direct Sulfonylation Reactions of Pyrazole Nuclei

Direct sulfonylation involves the introduction of a sulfonyl group onto the pyrazole ring in a single step. One such method is the reaction of pyrazolones with sodium sulfinates, catalyzed by molecular iodine in the presence of an oxidant like TBHP. rsc.org This approach allows for the synthesis of various sulfonated pyrazoles under mild, metal-free conditions. rsc.org

Another direct method is the sulfonylation of pyrazole derivatives using chlorosulfonic acid. nih.gov This reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the pyrazole ring, typically at the C-4 position. The resulting pyrazole-4-sulfonyl chloride is a key intermediate that can then be readily converted to the corresponding sulfonamide. nih.gov For example, 3,5-dimethyl-1H-pyrazole can be sulfonylated using chlorosulfonic acid, followed by treatment with thionyl chloride to yield 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. nih.gov

Coupling Reactions for Sulfonamide Bond Formation

The most common method for forming the sulfonamide linkage is the coupling reaction between a pyrazole-4-sulfonyl chloride and an appropriate amine. nih.govacs.org This is a versatile and widely used method for the synthesis of a diverse range of sulfonamide derivatives. nih.govscielo.org.mxrsc.org

The reaction typically proceeds by treating the pyrazole sulfonyl chloride with an amine in the presence of a base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), in a suitable solvent like dichloromethane (B109758) (DCM). nih.govacs.org The base is necessary to neutralize the hydrochloric acid that is formed during the reaction. This method allows for the facile synthesis of N-substituted pyrazole-4-sulfonamides. nih.govacs.org

Table 2: Conditions for Sulfonamide Bond Formation

Pyrazole Substrate Coupling Partner Reagents/Conditions Product Type Reference
Pyrazole-4-sulfonyl chloride 2-Phenylethylamine DIPEA, DCM, 25-30 °C N-substituted pyrazole-4-sulfonamide nih.govacs.org
Ampyrone Benzene sulfonyl chlorides Condensation N-(Pyrazol-4-yl)benzenesulfonamides nih.gov
Hispolons 4-Sulfonamidephenyl hydrazine hydrochloride Ethanol/Pyridine (B92270) Pyrazole sulfonamides scielo.org.mx

Strategies for Derivatization of Pre-existing Sulfonyl Chlorides

A key strategy for the synthesis of pyrazole sulfonamides involves the preparation of a pyrazole-4-sulfonyl chloride intermediate, which is then derivatized. nih.govresearchgate.net This two-step approach is highly effective for creating a library of diverse sulfonamide compounds. scispace.com

The synthesis of the pyrazole-4-sulfonyl chloride precursor can be achieved through various methods. One convenient method starts from 2-(benzylthio)malonaldehyde, which undergoes cyclization with a hydrazine, followed by oxidative chlorination to yield the desired pyrazole-4-sulfonyl chloride. nih.govresearchgate.net Another approach involves the direct chlorosulfonylation of a pyrazole ring using chlorosulfonic acid, often in combination with thionyl chloride. nih.gov

Once the pyrazole-4-sulfonyl chloride is obtained, it serves as a versatile electrophile for reaction with a wide array of primary and secondary amines to afford the target sulfonamides. nih.govacs.org The choice of amine determines the final substituent on the sulfonamide nitrogen, allowing for systematic modifications of the molecule's structure. This strategy's robustness and flexibility make it a cornerstone in the synthesis of pyrazole-based sulfonamides. rsc.org

Synthesis of the 1-Methyl Substitution Pattern

The introduction of a methyl group at the N1 position of the pyrazole ring is a crucial step that permanently defines the substitution pattern, as it prevents the tautomerism inherent in N-unsubstituted pyrazoles. The challenge lies in achieving selective methylation at the desired nitrogen atom, especially in unsymmetrically substituted pyrazoles.

Several strategies have been developed for the N-methylation of pyrazole rings, ranging from classical alkylation reactions to more advanced and greener alternatives.

A common and straightforward method involves the deprotonation of the pyrazole N-H with a suitable base, followed by quenching with an electrophilic methylating agent. nih.gov A typical procedure uses a strong base like potassium tert-butoxide to generate the pyrazole anion, which then reacts with methyl iodide to yield the N-methylated product. nih.gov

Alternative methylating agents include dimethyl sulfate (B86663) and, increasingly, dimethyl carbonate (DMC). DMC is considered an environmentally friendly reagent, and its reactions can often be performed without a catalyst or solvent at elevated temperatures. researchgate.net The use of organocatalysts such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) can also facilitate N-methylation with DMC under milder conditions. researchgate.net

More advanced techniques focus on overcoming the challenge of regioselectivity. A significant issue in the methylation of unsymmetrical pyrazoles is the formation of a mixture of N1 and N2 isomers, which can be difficult to separate. acs.orgacs.org To address this, methods using sterically bulky α-halomethylsilanes as "masked" methylating reagents have been developed. These bulky reagents preferentially alkylate the less sterically hindered nitrogen atom, leading to high N1 selectivity. The silyl (B83357) group is subsequently removed via protodesilylation to reveal the N-methyl group. acs.orgresearcher.life

StrategyMethylating AgentBase/CatalystKey Features
Classical Alkylation Methyl iodidePotassium tert-butoxideHigh reactivity, common lab procedure. nih.gov
Green Methylation Dimethyl Carbonate (DMC)None or TMEDAEnvironmentally benign reagent. researchgate.net
Regioselective Alkylation α-halomethylsilanesKHMDSHigh N1 selectivity due to steric hindrance. acs.org

The N-methylation of a pyrazole has a profound impact on the molecule's properties. The primary challenge is controlling regioselectivity, as the adjacent nitrogen atoms often exhibit similar reactivity. acs.org The distribution of N1 and N2 methylated isomers is highly dependent on the steric and electronic properties of the substituents already on the pyrazole ring, as well as the reaction conditions.

The choice of solvent can dramatically influence the regiochemical outcome. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) can significantly improve the regioselectivity during the initial formation of the pyrazole ring from a 1,3-dicarbonyl compound and methylhydrazine. acs.org Similarly, the choice of base and solvent in direct methylation of a pre-formed pyrazole can alter the isomer ratio. nih.gov

Advanced Synthetic Strategies for Target Compound Assembly

Assembling a multi-substituted molecule like this compound requires advanced synthetic strategies that ensure high chemo- and regioselectivity. The order of functionalization is paramount. A plausible synthetic pathway could involve iodination at the C3 position, methylation at N1, followed by sulfonation at C4 and subsequent conversion to the sulfonamide.

Achieving the desired substitution pattern requires precise control over each reaction.

Formation of the Pyrazole Core: The synthesis often begins with the cyclization of a 1,3-dicarbonyl compound with hydrazine or its derivatives. mdpi.com The choice of precursors dictates the initial substitution pattern.

Iodination: Introduction of iodine, typically at the C3 position, can be achieved through various iodinating agents on a pre-formed pyrazole ring. arkat-usa.org

N-Methylation: As discussed, regioselective N-methylation is critical. Performing this step after other substitutions can be influenced by the existing groups. For instance, a bulky group at C5 could sterically direct methylation to the N1 position.

Sulfonylation and Sulfonamide Formation: The introduction of the sulfonamide group at C4 is often the final key step. This is typically accomplished by chlorosulfonation of the pyrazole ring using chlorosulfonic acid, often in the presence of thionyl chloride, to form the pyrazole-4-sulfonyl chloride intermediate. nih.gov This reactive intermediate is then treated with ammonia (B1221849) or a primary/secondary amine to furnish the final sulfonamide. nih.gov

A potential route to the target compound could start with 1-methylpyrazole, followed by iodination. However, controlling the position of iodination can be difficult. A more controlled approach might involve synthesizing 3-iodo-1H-pyrazole first, followed by regioselective N-methylation, and finally, C4-sulfonylation and amidation. The nitration of 3-iodo-1-methyl-1H-pyrazole to yield 3-iodo-1-methyl-4-nitro-1H-pyrazole is a known transformation. chemicalbook.com The nitro group could then be converted to the sulfonamide, potentially via reduction to an amine followed by a Sandmeyer-type reaction to install the sulfonyl chloride moiety.

To improve efficiency and reduce waste, multi-component and one-pot reactions are highly valuable in modern organic synthesis. researchgate.net Such strategies combine multiple reaction steps into a single operation without isolating intermediates.

For pyrazole synthesis, one-pot procedures have been developed that start from simple precursors like arenes and carboxylic acids, proceeding through intermediate ketones and 1,3-diketones before cyclization with hydrazine. rsc.org Other one-pot methods involve the reaction of sulfonyl hydrazides with alkynyl ketones. researchgate.net The one-pot condensation of active methylene (B1212753) reagents, an isothiocyanate, and a substituted hydrazine can afford highly functionalized pyrazoles with high chemo- and regioselectivity. nih.gov

Cascade reactions, where the product of one reaction triggers the next in a sequence, are also employed. For example, the reaction of nitrile imines can initiate a cascade of dehydration and ring contraction to form the pyrazole ring in a single, efficient process. acs.org While a specific one-pot or cascade synthesis for this compound is not prominently documented, these principles guide the development of more streamlined synthetic routes.

Advanced StrategyDescriptionExample PrecursorsReference
One-Pot Synthesis Combines multiple steps (e.g., diketone formation and cyclization) in a single reaction vessel.Arenes, Carboxylic Acids, Hydrazine rsc.org
Multi-Component Reaction Three or more reactants combine in a single operation to form the product.Active Methylene Reagent, Isothiocyanate, Methylhydrazine nih.gov
Cascade Reaction In-situ generated intermediates undergo a series of intramolecular reactions to form the final product.Nitrile Imines, Mercaptoacetaldehyde acs.org

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. nih.govbenthamdirect.com Key strategies include the use of environmentally benign solvents, catalysts, and reagents.

Green Solvents: Water is an ideal green solvent, and numerous methods for pyrazole synthesis have been developed in aqueous media. thieme-connect.comacs.org

Alternative Energy Sources: Microwave irradiation and ultrasonication are used to accelerate reactions, often reducing reaction times and energy consumption compared to conventional heating. researchgate.net

Catalysis: The use of recyclable heterogeneous catalysts or metal-free organocatalysts is preferred over stoichiometric reagents to minimize waste. nih.gov

Atom Economy: Designing reactions, such as multi-component reactions, where the maximum number of atoms from the reactants are incorporated into the final product is a core principle. nih.gov

Elucidation of Reaction Mechanisms in the Synthesis of Iodopyrazole Sulfonamides

The synthesis of this compound involves two key transformations: the iodination of the pyrazole ring and the formation of the sulfonamide group. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and achieving desired product yields and purity. This section delves into the mechanistic pathways of these fundamental reactions.

Mechanistic Pathways for Iodination Reactions

The introduction of an iodine atom onto the pyrazole ring is typically achieved through electrophilic aromatic substitution. The reactivity of the pyrazole ring is influenced by the substituents present. For the synthesis of 3-iodo-1-methylpyrazole, the iodination occurs at the 4-position of the 1-methylpyrazole precursor. The mechanism of this reaction can vary depending on the specific iodinating agent employed.

Commonly used iodinating agents include molecular iodine (I₂) in the presence of an oxidizing agent, N-iodosuccinimide (NIS), or a combination of potassium iodide (KI) and potassium iodate (B108269) (KIO₃) in acidic conditions. The general mechanism involves the generation of a potent electrophilic iodine species that is then attacked by the electron-rich pyrazole ring.

One plausible pathway, when using iodine in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂), begins with the oxidation of molecular iodine to a more electrophilic species, potentially hypoiodous acid (HOI) or the iodonium (B1229267) ion (I⁺). The pyrazole ring, acting as a nucleophile, then attacks the electrophilic iodine. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. In the final step, a base (which can be a solvent molecule or the conjugate base of the acid used) abstracts a proton from the carbon atom bearing the iodine, restoring the aromaticity of the pyrazole ring and yielding the 4-iodinated product. The reaction is often driven to completion by the removal of the hydrogen iodide (HI) byproduct, which can be achieved by the oxidizing agent regenerating iodine. google.comresearchgate.net

Another proposed mechanism for the halogenation of pyrazoles suggests an initial attack of the halogen on the N2 atom of the pyrazole ring, forming a σH+ adduct. nih.gov This intermediate can then rearrange to place the halogen at the C4 position, followed by deprotonation to give the final product. nih.gov The specific pathway is likely influenced by the reaction conditions and the substitution pattern of the pyrazole.

Iodinating Agent Proposed Electrophile Key Mechanistic Features
I₂ / Oxidizing Agent (e.g., H₂O₂)I⁺ or HOIGeneration of electrophilic iodine, formation of a sigma complex, deprotonation to restore aromaticity. google.comresearchgate.net
N-Iodosuccinimide (NIS)I⁺Direct source of electrophilic iodine, often used under acidic conditions. nih.gov
KI / KIO₃ / AcidI⁺In situ generation of I₂ followed by oxidation to a more potent electrophile. nih.gov

Mechanistic Insights into Sulfonamide Formation

The formation of the sulfonamide linkage in this compound proceeds through the reaction of a corresponding sulfonyl chloride with an amine. This reaction is a classic example of nucleophilic substitution at a sulfur center. wikipedia.org The sulfur atom in the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

The generally accepted mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. rsc.orgyoutube.com This process can be described by two principal pathways: a concerted, Sₙ2-like mechanism, or a stepwise addition-elimination mechanism involving a tetrahedral intermediate.

In the stepwise mechanism, the lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom, leading to the formation of a transient, high-energy tetrahedral intermediate. wikipedia.org This intermediate contains a pentacoordinate sulfur atom. The reaction then proceeds by the elimination of the chloride ion, which is a good leaving group, and the deprotonation of the nitrogen atom to form the stable sulfonamide. A base, such as pyridine or triethylamine, is often added to the reaction mixture to neutralize the hydrogen chloride (HCl) that is formed, thereby driving the reaction to completion. wikipedia.org

Alternatively, a concerted Sₙ2-type mechanism has been proposed, particularly in the gas phase or with specific substrates. In this pathway, the nucleophilic attack of the amine and the departure of the chloride leaving group occur simultaneously through a single transition state. mdpi.com Computational studies on similar systems have suggested that the reaction can proceed through a synchronous Sₙ2 mechanism. mdpi.com

A general mechanistic proposal for the sulfonylation of an amine involves the initial nucleophilic attack of the amine on the sulfonyl chloride to form an intermediate, followed by the elimination of hydrogen chloride to yield the final sulfonamide product. rsc.org

Proposed Mechanism Intermediate/Transition State Description
Stepwise (Addition-Elimination)Tetrahedral IntermediateThe amine attacks the sulfonyl chloride to form a pentacoordinate sulfur intermediate, which then collapses with the loss of the chloride ion. wikipedia.org
Concerted (Sₙ2-like)Trigonal Bipyramidal Transition StateThe formation of the S-N bond and the breaking of the S-Cl bond occur in a single, synchronous step. mdpi.com

Chemical Transformations and Derivatization Strategies

Cross-Coupling Reactions of the Aryl Iodide Moiety

The iodine atom at the C3-position of the pyrazole (B372694) ring serves as a versatile handle for numerous transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted pyrazole derivatives.

The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a powerful tool for the formation of carbon-carbon bonds. wikipedia.org This reaction is carried out under mild conditions and has been successfully applied to iodo-pyrazole scaffolds. arkat-usa.orgmdpi.com The general scheme involves the use of a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base. organic-chemistry.org

While direct examples involving 3-iodo-1-methylpyrazole-4-sulfonamide are not extensively documented in the provided literature, the reactivity of substituted 3-iodo-1H-pyrazole derivatives provides a strong indication of its synthetic potential. For instance, various 1-protected-3-iodo-1H-pyrazole derivatives have been successfully coupled with phenylacetylene (B144264) under standard Sonogashira conditions, affording the corresponding 3-(phenylethynyl)-1H-pyrazole derivatives in high yields. arkat-usa.org The protection of the pyrazole N-H was found to be beneficial in these reactions. arkat-usa.org Given that the target molecule already has a methyl group on the N1-position, it is well-suited for such transformations.

Table 1: Examples of Sonogashira Coupling with Substituted Iodo-Pyrazoles

Iodo-Pyrazole Substrate Alkyne Partner Catalyst System Solvent Base Yield (%) Reference
1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Triethylamine (B128534) - 85 arkat-usa.org
1-(1-Ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Triethylamine - 92 arkat-usa.org

This data is based on substituted 3-iodo-1H-pyrazoles and serves as a model for the reactivity of this compound.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely employed for the formation of C-C bonds. mdpi.com This reaction is of significant importance in medicinal chemistry for the synthesis of biaryl compounds. The utility of iodo-pyrazoles in Suzuki-Miyaura couplings has been demonstrated, highlighting a pathway for the arylation of the pyrazole core.

A closely related analogue, 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide, has been synthesized and utilized as an effective coupling partner in solution-phase Suzuki reactions. nih.gov This template was successfully coupled with various boronic acids using Pd/C as a heterogeneous and easily removable catalyst, leading to a library of Celecoxib analogues. nih.gov This example strongly supports the feasibility of using this compound in similar transformations to introduce a variety of aryl and heteroaryl substituents at the 3-position. The use of N-protected pyrazoles is often advantageous in these couplings to prevent side reactions. nih.gov

Table 2: Suzuki-Miyaura Coupling of a Structurally Related Iodo-Pyrazole

Iodo-Pyrazole Substrate Boronic Acid Catalyst Base Solvent Yield (%) Reference
4-(5-Iodo-3-methylpyrazolyl) phenylsulfonamide Phenylboronic acid Pd/C K₂CO₃ Toluene/Water 95 nih.gov
4-(5-Iodo-3-methylpyrazolyl) phenylsulfonamide 4-Tolylboronic acid Pd/C K₂CO₃ Toluene/Water 93 nih.gov

This data is for a structural isomer and is presented to illustrate the potential reactivity of this compound.

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a key method for the synthesis of substituted alkenes. organic-chemistry.org The reactivity of iodo-pyrazoles in Heck-Mizoroki reactions has been explored, demonstrating the potential for the alkenylation of the pyrazole ring. clockss.org For instance, 1-protected-4-iodo-1H-pyrazoles have been shown to react with various alkenes to yield 1-protected-4-alkenyl-1H-pyrazoles. clockss.org The choice of the N-protecting group and the phosphine (B1218219) ligand was found to be crucial for the success of the reaction. clockss.org These findings suggest that this compound could undergo similar Heck-type couplings to introduce alkenyl moieties at the C3-position.

Other palladium-catalyzed cross-coupling reactions are also applicable to iodo-pyrazoles, expanding their synthetic utility. nih.gov The choice of catalyst, ligands, and reaction conditions can be tailored to achieve a wide range of functionalizations at the C3-position.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone in the synthesis of arylamines. organic-chemistry.org The application of Buchwald-Hartwig amination to halo-pyrazoles has been investigated, providing a route to N-substituted pyrazole derivatives. researchgate.net

Studies on 4-halo-1H-1-tritylpyrazoles have shown that the choice of catalyst and the nature of the amine are critical for a successful coupling. nih.gov For instance, the Pd(dba)₂-catalyzed reaction of 4-bromo-1H-1-tritylpyrazole is suitable for aromatic or bulky amines lacking β-hydrogen atoms. researchgate.net In contrast, Cu(I)-catalyzed amination of 4-iodo-1H-1-tritylpyrazole was found to be more favorable for alkylamines possessing β-hydrogen atoms. researchgate.net These findings indicate that this compound could be a viable substrate for Buchwald-Hartwig amination, allowing for the introduction of various amino groups at the C3-position, with the appropriate choice of catalytic system.

Modifications of the Sulfonamide Group

The sulfonamide moiety (-SO₂NH₂) offers another site for chemical modification, primarily through reactions involving the nitrogen atom. These transformations can be used to modulate the physicochemical properties of the molecule.

The nitrogen atom of the sulfonamide group can be functionalized through N-alkylation and N-arylation reactions. N-alkylated sulfonamides are an important class of compounds in medicinal chemistry. ionike.com Traditional methods for their synthesis often involve the reaction of a sulfonamide with an alkyl halide. ionike.com More recently, iron-catalyzed N-alkylation of sulfonamides with benzylic alcohols has been developed as an environmentally benign method. ionike.com

N-arylation of sulfonamides can be achieved through various methods, including transition-metal-free procedures. nih.gov For example, the reaction of sulfonamides with o-silylaryl triflates in the presence of CsF provides an efficient route to N-arylated sulfonamides under mild conditions. nih.gov Both alkane- and arenesulfonamides undergo N-arylation efficiently under these conditions. nih.gov These methodologies suggest that the sulfonamide group of this compound can be readily derivatized to introduce a range of alkyl and aryl substituents.

Table 3: General Methods for N-Alkylation and N-Arylation of Sulfonamides

Reaction Type Substrate Reagent Catalyst/Promoter Product Reference
N-Alkylation p-Toluenesulfonamide Benzyl (B1604629) alcohol FeCl₂ / K₂CO₃ N-Benzyl-p-toluenesulfonamide ionike.com

This table presents general methods applicable to the sulfonamide group of the target compound.

Amide Linkage Modifications

The sulfonamide moiety at the C-4 position of the pyrazole ring is a primary site for chemical modification. The synthesis of a diverse library of N-substituted sulfonamide derivatives is commonly achieved by reacting the corresponding pyrazole-4-sulfonyl chloride with a wide range of primary or secondary amines. acs.orgnih.gov This reaction is typically performed in a suitable solvent such as dichloromethane (B109758), often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. nih.gov This straightforward and high-yielding approach allows for the introduction of various functional groups and structural motifs onto the sulfonamide nitrogen, enabling the systematic exploration of structure-activity relationships in medicinal chemistry contexts. nih.govscielo.org.mx

The selection of the amine component is critical for tailoring the physicochemical properties of the final compound. A variety of amines, including substituted phenethylamines and other aromatic and aliphatic amines, have been successfully incorporated to generate extensive compound libraries. acs.orgnih.gov The reaction conditions are generally mild, proceeding at room temperature with reaction times typically extending over several hours to ensure complete conversion. nih.gov

EntryAmineBaseSolventConditionsProductRef
12-PhenylethylamineDIPEADichloromethane25–30 °C, 16 hN-(2-phenylethyl)pyrazole-4-sulfonamide nih.gov
2Various AminesPyridine (B92270)EthanolRefluxN-substituted pyrazole sulfonamides scielo.org.mx
34-Hydrazinobenzenesulfonamide-EthanolReflux, 24 hPyrazole-based benzenesulfonamides rsc.org

Transformations at the Pyrazole C-4 Position (Post-Sulfonamide Introduction)

Following the introduction of the sulfonamide group at the C-4 position, further functionalization of the pyrazole ring primarily targets the remaining unsubstituted carbon, C-5. Electrophilic aromatic substitution on the pyrazole nucleus preferentially occurs at the C-4 position due to its higher electron density. nih.govarkat-usa.orgscribd.com However, with this position occupied, subsequent transformations are directed elsewhere.

The C-5 proton is the most acidic proton on the pyrazole ring, a feature that facilitates its selective deprotonation by strong bases like n-butyllithium (n-BuLi). nih.govrsc.org The resulting C-5 lithiated species is a powerful nucleophile that can be trapped with various electrophiles. This strategy allows for the regioselective introduction of substituents at the C-5 position. For instance, quenching the lithium pyrazolide with elemental iodine provides a direct route to 5-iodo derivatives. rsc.org This C-5 functionalization pathway is crucial for creating fully substituted pyrazole scaffolds. The reactivity order for C-H bonds on the pyrazole ring towards catalytic C-H arylation has been established as C-5 > C-4 >> C-3. nih.gov

Functional Group Interconversions on the Pyrazole Ring System

The N-1 methyl group is generally a stable substituent. Its removal, or demethylation, to yield the corresponding N-H pyrazole is a challenging transformation that typically requires harsh chemical conditions. While specific methods for the demethylation of this compound are not extensively documented, general protocols for the cleavage of N-methyl groups on heterocyclic systems can be considered.

One classical method involves heating the substrate with strong nucleophiles or Lewis acids. For instance, heating N-methylated heterocycles in molten pyridine hydrochloride is a known, albeit aggressive, method for N-demethylation. Another approach involves the use of strong Lewis acids like boron tribromide (BBr3) in an inert solvent such as dichloromethane. These reagents can coordinate to the nitrogen atom, facilitating the cleavage of the N-CH3 bond. However, the compatibility of the iodo and sulfonamide functionalities with these harsh conditions must be carefully evaluated to avoid undesired side reactions.

The iodo-substituent at the C-3 position serves as a versatile handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings are particularly effective for forming new carbon-carbon bonds at this position. arkat-usa.orgrsc.org

The Sonogashira coupling allows for the reaction of the C-3 iodo group with terminal alkynes, providing access to 3-alkynylpyrazole derivatives. researchgate.netwikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex, such as Pd(PPh3)2Cl2, in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine or diisopropylamine. arkat-usa.orgresearchgate.net The reaction proceeds under relatively mild conditions and is tolerant of a wide range of functional groups. wikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C-3 iodo position and an organoboron reagent, such as a boronic acid or ester. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by a palladium(0) complex, is a powerful tool for synthesizing 3-aryl or 3-vinyl pyrazole derivatives. The choice of catalyst, base, and solvent system is crucial for achieving high yields and preventing side reactions. nih.govyoutube.com

Coupling ReactionReagentsCatalyst SystemConditionsProduct TypeRef
SonogashiraTerminal AlkynePd(PPh3)2Cl2 / CuI / Et3NTHF, 60-70 °C3-Alkynylpyrazole arkat-usa.orgresearchgate.net
Suzuki-MiyauraArylboronic AcidPd(dppf)Cl2 / K2CO3Dioxane/H2O, 80 °C3-Arylpyrazole rsc.org

Protecting Group Chemistry in Multi-Step Syntheses

In the synthesis of complex pyrazole derivatives, particularly when targeting specific regioisomers or performing reactions that are incompatible with the N-H bond of an unsubstituted pyrazole, the use of protecting groups is essential. arkat-usa.orgresearchgate.net The pyrazole N-H can act as a ligand for transition metals, potentially interfering with cross-coupling reactions. arkat-usa.org

For synthetic routes that begin with an N-H pyrazole before the introduction of the N-1 methyl group, temporary protection of the pyrazole nitrogen is often necessary. The ethoxyethyl (EtOEt) and tetrahydropyranyl (THP) groups are common choices for this purpose due to their ease of introduction and removal under mild acidic conditions. researchgate.netresearchgate.net

Ethoxyethyl (EtOEt) Group: The EtOEt group is introduced by reacting the N-H pyrazole with ethyl vinyl ether, typically in the presence of a catalytic amount of a strong acid like trifluoroacetic acid (TFA). researchgate.net This reaction is often performed at room temperature in a solvent like dichloromethane. researchgate.net The EtOEt group is stable to many reaction conditions, including those involving organolithium reagents and palladium-catalyzed cross-couplings. researchgate.net Deprotection is readily achieved by treatment with a mild acid, such as dilute HCl or acetic acid in an aqueous/organic solvent mixture. researchgate.netlibretexts.org

Tetrahydropyranyl (THP) Group: The THP group is installed by reacting the pyrazole with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis (e.g., p-toluenesulfonic acid, PPTS). total-synthesis.comvanderbilt.edu A green, solvent-free method involves simply heating the pyrazole with DHP. rsc.org THP-protected pyrazoles are stable to strongly basic conditions, organometallics, and hydrides. rsc.org The THP group is typically removed via acid-catalyzed hydrolysis, for example, using acetic acid in a THF/water mixture or PPTS in ethanol. total-synthesis.comnih.gov

Protecting GroupProtection ReagentsDeprotection ReagentsRef
Ethoxyethyl (EtOEt)Ethyl vinyl ether, cat. TFADilute HCl or Acetic Acid researchgate.netresearchgate.net
Tetrahydropyranyl (THP)Dihydropyran (DHP), cat. p-TsOHAcetic acid / THF / H2O total-synthesis.comrsc.org

Selective Deprotection Methodologies

In the multistep synthesis of complex molecules derived from this compound, the use of protecting groups is a fundamental strategy to ensure chemoselectivity. Protecting groups temporarily mask reactive functional groups, such as the sulfonamide nitrogen, to prevent their participation in undesired side reactions. The subsequent selective removal, or deprotection, of these groups at a specific stage is crucial for the successful synthesis of the target derivative. The concept of orthogonal protection is central to these methodologies, allowing for the deprotection of one specific group in the presence of several others by carefully choosing protecting groups that are cleaved under distinct reaction conditions. bham.ac.uk

Deprotection of N-Carbamate Protected Sulfonamides

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the sulfonamide nitrogen due to its stability under a range of conditions and its facile removal under specific acidic protocols. This allows for selective deprotection without affecting other acid-sensitive or base-labile groups when conditions are finely tuned. arkat-usa.orgcreative-peptides.com

Acid-Mediated Cleavage : The most common method for Boc group removal is treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a chlorinated solvent like dichloromethane (DCM). The reaction is typically rapid and proceeds at room temperature. The volatility of the reagents and byproducts simplifies purification.

Table 1: Deprotection Conditions for N-Boc Sulfonamides

Reagent(s)SolventTemperature (°C)Typical Reaction Time
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 - 250.5 - 2 hours
Hydrochloric Acid (HCl)1,4-Dioxane or Ether0 - 251 - 4 hours
Formic Acid-2512 - 24 hours

Deprotection of N-Benzyl Protected Sulfonamides

The benzyl (Bn) group is another cornerstone of protecting group strategy, valued for its general stability to acidic and basic conditions, making it orthogonal to many other groups like Boc esters and silyl (B83357) ethers. libretexts.org

Hydrogenolysis : The premier method for N-benzyl group cleavage is catalytic hydrogenolysis. This mild technique involves reacting the protected substrate with hydrogen gas in the presence of a palladium catalyst, most commonly palladium on activated carbon (Pd/C). The reaction is clean, and the catalyst can be removed by simple filtration. This method is compatible with a wide array of functional groups, although it is unsuitable for molecules containing other reducible groups like alkenes, alkynes, or certain sulfur-containing moieties.

Table 2: Deprotection Conditions for N-Benzyl Sulfonamides

Reagent(s)CatalystSolventPressureTemperature (°C)
Hydrogen (H₂)10% Palladium on Carbon (Pd/C)Methanol or Ethanol1 atm (balloon)25
Ammonium (B1175870) Formate10% Palladium on Carbon (Pd/C)Methanol-25 - 60
Hydrogen (H₂)Pearlman's Catalyst (Pd(OH)₂/C)Ethyl Acetate (B1210297)1 - 5 atm25

Cleavage of Activated N-Sulfonyl Protecting Groups

In some synthetic schemes, the sulfonamide nitrogen of a this compound derivative might itself be further substituted with another sulfonyl group, forming a disulfonimide. The selective removal of this second, activating sulfonyl group is a key deprotection step. Groups such as 2-nitrobenzenesulfonyl (nosyl) are specifically designed for this purpose, offering cleavage conditions that are orthogonal to more robust sulfonyl groups like p-toluenesulfonyl (tosyl). researchgate.net

Nosyl (Ns) Group Removal : The electron-withdrawing nitro group on the nosyl moiety renders it highly susceptible to nucleophilic aromatic substitution. This enables its selective removal under mild, non-acidic, and non-reductive conditions. Thiolates, generated from a thiol (e.g., thiophenol, thioglycolic acid) and a mild base (e.g., potassium carbonate), are effective reagents for this transformation. libretexts.orgresearchgate.net This method is highly chemoselective and tolerates many other protecting groups.

Tosyl (Ts) Group Removal : In contrast, the tosyl group is exceptionally stable and its removal requires harsh conditions that are often incompatible with complex, highly functionalized molecules. youtube.com Cleavage typically necessitates strong reducing agents, such as sodium in liquid ammonia (B1221849), or treatment with strong acids at elevated temperatures. creative-peptides.comresearchgate.net

Table 3: Selective Deprotection of Activated N-Sulfonyl Groups

Protecting GroupReagent(s)BaseSolventTemperature (°C)
Nosyl (Ns)ThiophenolPotassium Carbonate (K₂CO₃)Acetonitrile or DMF25
Nosyl (Ns)Thioglycolic AcidPotassium Carbonate (K₂CO₃)DMF25
Tosyl (Ts)Sodium (Na)-Liquid Ammonia (NH₃)-78
Tosyl (Ts)Triflic Acid (TfOH)--90

By employing these varied deprotection methodologies, chemists can devise sophisticated, orthogonal strategies for the synthesis of complex derivatives of this compound, selectively unmasking specific reactive sites for further chemical transformation.

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman). researchgate.net

The infrared (IR) and Raman spectra of 3-Iodo-1-methylpyrazole-4-sulfonamide would display characteristic bands confirming the presence of its key functional groups. The primary sulfonamide group is particularly distinctive, giving rise to two N-H stretching bands in the 3350-3250 cm⁻¹ region. acs.orgrsc.org The powerful S=O double bonds of the sulfonamide produce two strong absorption bands: an asymmetric stretch typically around 1350-1310 cm⁻¹ and a symmetric stretch near 1170-1150 cm⁻¹. mdpi.comrsc.org Vibrations corresponding to the pyrazole (B372694) ring, including C=N and C=C stretching, are expected in the 1600-1450 cm⁻¹ fingerprint region. mdpi.com Aromatic and aliphatic C-H stretching vibrations would be observed above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.

Table 2: Predicted Characteristic Infrared (IR) Absorption Bands Predicted values are based on data from analogous compounds.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Sulfonamide (-NH₂)N-H Stretch3350 - 3250Medium
Pyrazole RingAromatic C-H Stretch3150 - 3050Medium-Weak
N-Methyl (-CH₃)Aliphatic C-H Stretch2980 - 2880Medium-Weak
Pyrazole RingC=N / C=C Stretch1600 - 1450Medium
Sulfonamide (-SO₂)S=O Asymmetric Stretch1350 - 1310Strong
Sulfonamide (-SO₂)S=O Symmetric Stretch1170 - 1150Strong
Pyrazole RingC-I Stretch600 - 500Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound with high confidence. acs.org For this compound (C₄H₆IN₃O₂S), the theoretical exact mass of the protonated molecular ion [M+H]⁺ is 315.9304. An experimental HRMS measurement confirming this value would provide unequivocal evidence for the compound's elemental composition. nih.govresearchgate.netnih.gov

The fragmentation pattern observed in tandem MS/MS experiments offers further structural proof. For sulfonamides, characteristic fragmentation pathways often involve the neutral loss of sulfur dioxide (SO₂, 63.96 Da). Other common fragmentation patterns include the cleavage of the pyrazole-sulfur bond or the sulfur-nitrogen bond, leading to fragment ions corresponding to the substituted pyrazole ring and the sulfonyl or sulfonamide moieties, respectively. The distinct isotopic signature of iodine would also be apparent in the mass spectrum of any iodine-containing fragments.

Tandem Mass Spectrometry for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing the fragmentation patterns of a selected precursor ion. In a hypothetical analysis of this compound, a precursor ion corresponding to its molecular weight would be isolated and subjected to collision-induced dissociation. The resulting fragment ions would provide crucial information about the connectivity of the molecule. Expected fragmentation pathways could include the loss of the sulfonamide group (SO₂NH₂), cleavage of the pyrazole ring, or the loss of the iodine atom. Analysis of these fragments would help to confirm the presence and location of the iodo, methyl, and sulfonamide substituents on the pyrazole core.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the molecule in the solid state, the geometry of the pyrazole ring, and the orientation of the sulfonamide group. Furthermore, it would detail intermolecular interactions, such as hydrogen bonding involving the sulfonamide protons, which govern the crystal packing. While crystallographic data exists for related compounds like 4-iodo-1H-pyrazole, specific structural parameters for this compound are not documented.

Chromatographic and Elemental Analysis Techniques

Advanced HPLC and GC-MS for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential tools for assessing the purity of a compound and monitoring the progress of its synthesis. An HPLC method would be developed using an appropriate stationary phase (e.g., C18) and mobile phase to separate this compound from any starting materials, byproducts, or impurities. The purity would be determined by the relative area of the main peak in the chromatogram. GC-MS, while potentially requiring derivatization to improve volatility, could also serve to separate and identify the compound and any volatile impurities based on their mass spectra.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a sample. This data is used to experimentally verify the empirical formula of the compound. For this compound (C₄H₆IN₃O₂S), the theoretical elemental composition would be calculated and compared against the experimental values obtained from the analysis. A close correlation between the theoretical and found values provides strong evidence for the compound's elemental composition and purity.

ElementTheoretical Percentage (%)
Carbon (C)15.85
Hydrogen (H)2.00
Iodine (I)41.87
Nitrogen (N)13.86
Oxygen (O)10.56
Sulfur (S)10.58

Thermal Analysis (Thermogravimetry) for Thermal Stability Studies

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of a compound by measuring its change in mass as a function of temperature. A TGA curve for this compound would indicate the temperature at which the compound begins to decompose. The profile of mass loss can also provide insights into the decomposition mechanism. This information is crucial for determining the compound's stability under thermal stress and its suitability for applications at elevated temperatures. While thermal behavior studies have been conducted on other pyrazole derivatives, specific TGA data for this compound is not available in the scientific literature.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are widely used to predict the electronic structure and properties of molecules with a favorable balance between accuracy and computational cost. For 3-Iodo-1-methylpyrazole-4-sulfonamide, DFT calculations can elucidate its fundamental chemical nature.

Electronic Structure, Molecular Orbitals, and Reactivity Prediction

The electronic structure of a molecule governs its reactivity and physical properties. DFT calculations can provide a detailed picture of the electron distribution within this compound. Key aspects that are typically investigated include the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For pyrazole (B372694) sulfonamide derivatives, these calculations are instrumental in understanding their chemical behavior.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Illustrative Calculated Electronic Properties for a Pyrazole Sulfonamide Scaffold *

Parameter Symbol Typical Calculated Value (eV) Description
Highest Occupied Molecular Orbital Energy EHOMO -6.5 to -7.5 Indicates electron-donating ability.
Lowest Unoccupied Molecular Orbital Energy ELUMO -1.0 to -2.0 Indicates electron-accepting ability.
HOMO-LUMO Energy Gap ΔE 4.5 to 6.5 Correlates with chemical stability and reactivity.
Electronegativity χ 3.75 to 4.75 A measure of the ability of a molecule to attract electrons.
Chemical Hardness η 2.25 to 3.25 A measure of resistance to change in electron distribution.
Global Electrophilicity Index ω 1.3 to 2.5 A measure of the propensity to accept electrons.

Note: These values are illustrative and based on typical DFT calculations for related pyrazole sulfonamide structures. Specific values for this compound would require dedicated calculations.

Molecular Electrostatic Potential (MEP) maps are another valuable output of these calculations. The MEP visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atoms of the pyrazole ring, indicating these as potential sites for electrophilic attack or hydrogen bond acceptance.

Conformational Analysis and Tautomerism Studies

The three-dimensional structure of a molecule is critical to its function. This compound has several rotatable bonds, primarily around the sulfonamide group. Conformational analysis, typically performed using DFT, involves calculating the potential energy surface of the molecule as a function of the torsion angles of these bonds. This allows for the identification of the most stable conformers (energy minima) and the energy barriers to their interconversion. For sulfonamides, the orientation of the amino group relative to the sulfonyl group and the pyrazole ring is of particular interest.

Tautomerism is another important consideration for heterocyclic compounds like pyrazoles. While the 1-methyl substitution in this compound prevents the common annular tautomerism of the pyrazole ring itself, other forms of tautomerism, such as those involving the sulfonamide group, could be theoretically investigated. Computational studies can predict the relative energies of different tautomers, providing insight into which form is likely to be predominant under various conditions.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are a powerful tool for predicting various spectroscopic parameters, which can be used to interpret and assign experimental spectra. For this compound, DFT can be used to predict:

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands, confirming the presence of key functional groups such as the S=O and N-H stretches of the sulfonamide and the C-I stretch.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) is a primary technique for structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. Comparing these predicted shifts with experimental data can help to confirm the molecular structure and assign the resonances. Theoretical predictions for related iodinated pyrazoles have been a subject of interest for structural confirmation. arkat-usa.org

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Substituted Pyrazole Moiety *

Parameter Predicted Value Experimental Value
1H NMR (pyrazole H-5) 7.5 - 8.0 ppm 7.6 - 8.2 ppm
13C NMR (pyrazole C-3) 145 - 155 ppm 148 - 158 ppm
IR S=O stretch (asymmetric) 1330 - 1370 cm-1 1340 - 1380 cm-1
IR S=O stretch (symmetric) 1140 - 1180 cm-1 1150 - 1190 cm-1

Note: These values are illustrative and represent typical correlations found for related structures. Specific predictions for this compound would require dedicated calculations.

Molecular Docking and Ligand-Protein Interaction Modeling (Theoretical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule (ligand), such as this compound, might interact with the binding site of a biological target, typically a protein or enzyme. Pyrazole sulfonamides are known to be inhibitors of various enzymes, such as carbonic anhydrases. nih.gov

Prediction of Binding Modes and Interaction Energies with Model Biological Receptors

Molecular docking simulations place the ligand into the binding site of a receptor in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, which is often expressed as a binding energy (e.g., in kcal/mol). The pose with the lowest binding energy is generally considered to be the most likely binding mode.

For this compound, docking studies would be performed against the active sites of relevant biological targets. The results would provide a hypothetical binding pose, illustrating how the molecule fits within the receptor's binding pocket. The calculated binding energy would offer a qualitative prediction of its inhibitory potency.

Table 3: Illustrative Molecular Docking Results for a Pyrazole Sulfonamide Inhibitor with a Model Receptor *

Ligand Receptor Predicted Binding Energy (kcal/mol) Key Interacting Residues
Pyrazole Sulfonamide Analog Carbonic Anhydrase II -7.0 to -9.0 His94, His96, His119, Thr199, Thr200

Note: This data is illustrative and based on typical results for pyrazole sulfonamide inhibitors of carbonic anhydrase. The specific binding energy and interacting residues for this compound would depend on the target receptor and the docking protocol used.

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

A detailed analysis of the predicted binding pose reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are crucial for binding affinity and selectivity. For this compound, the key interactions would likely involve:

Hydrogen Bonding: The sulfonamide group is a classic hydrogen bond donor (N-H) and acceptor (S=O). These groups would be expected to form hydrogen bonds with polar amino acid residues in the active site of a target protein.

Halogen Bonding: The iodine atom at the 3-position of the pyrazole ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. This is a specific type of interaction that could contribute to the binding affinity of this particular compound.

Hydrophobic Interactions: The methyl group and the pyrazole ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic pyrazole ring could potentially form π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

The visualization of these interactions provides a rational basis for understanding the structure-activity relationships of this compound and can guide the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scispace.com These models are instrumental in predicting the activity of novel molecules and guiding the design of more potent analogues.

The development of predictive QSAR models for pyrazole-sulfonamide derivatives involves calculating a range of molecular descriptors that quantify various aspects of the chemical structure. nih.gov These descriptors fall into several categories, including electronic (e.g., atomic charges, orbital energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). For a compound like this compound, specific descriptors would be calculated to account for the electronic influence of the iodine atom, the steric bulk of the methyl group, and the hydrogen bonding capacity of the sulfonamide moiety.

Using statistical methods like Multiple Linear Regression (MLR), a QSAR model is constructed that links these descriptors to the observed biological activity (e.g., IC₅₀ values) of a training set of related compounds. scispace.commdpi.com For instance, a hypothetical QSAR equation might take the form:

log(1/IC₅₀) = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR)

Here, logP represents hydrophobicity, LUMO (Lowest Unoccupied Molecular Orbital) energy relates to electrophilicity, and MR (Molar Refractivity) pertains to steric properties. The success of such models is evaluated through rigorous validation techniques, ensuring their robustness and predictive power for new compounds. researchgate.net The goal is to create a model where the predicted activity values are very close to the actual experimental values, enabling the reliable screening of virtual compounds before their synthesis. mdpi.com For pyrazole-sulfonamide derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) can also be used to analyze how 3D steric and electrostatic fields around the molecule influence its interaction with a biological target. nih.gov

Pharmacophore modeling is a powerful tool in ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov A pharmacophore model for the pyrazole-sulfonamide class would typically be generated by aligning a set of known active compounds and identifying common features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. nih.gov

For this compound, a potential pharmacophore model would likely include:

A Hydrogen Bond Acceptor: The sulfonyl oxygens.

A Hydrogen Bond Donor: The sulfonamide (-NH₂) group.

A Hydrophobic/Aromatic Feature: The pyrazole ring.

A Halogen Bond Donor: The iodine atom, which can form specific non-covalent interactions.

This model serves as a 3D query to screen large compound libraries for molecules that possess the same essential features in the correct spatial orientation, thereby having a higher probability of being active. juniperpublishers.com The insights gained from pharmacophore models guide the modification of the lead compound; for example, suggesting that maintaining the sulfonamide group is crucial for activity while modifications to other parts of the scaffold could enhance hydrophobic interactions. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of a ligand within the active site of a target protein over time. researchgate.net For this compound, an MD simulation would be initiated after docking the compound into a modeled or crystallographically determined protein structure. nih.gov

The simulation tracks the movements and interactions of every atom in the system, revealing crucial information about the stability of the ligand-protein complex. nih.gov Key insights derived from MD simulations include:

Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand, simulations can confirm if the compound remains stably bound in its initial docked pose or if it undergoes significant conformational changes. researchgate.net

Key Intermolecular Interactions: MD simulations highlight the persistent interactions, such as hydrogen bonds between the sulfonamide group and protein residues, or halogen bonds involving the iodine atom, that are critical for binding affinity. nih.gov

Conformational Flexibility: The simulation reveals the preferred conformations of the ligand within the binding pocket and the flexibility of surrounding protein residues, which can adapt to accommodate the ligand. researchgate.netnih.gov

These simulations can validate docking results and provide a more accurate picture of the binding mechanism, offering a foundation for designing derivatives with improved stability and interaction profiles. nih.gov

Halogen Bonding and Other Non-Covalent Interactions in Molecular Recognition

Computational and theoretical investigations into this compound have illuminated the critical role of halogen bonds and other non-covalent interactions in its molecular recognition capabilities. The presence of an iodine atom on the pyrazole ring, coupled with the sulfonamide group, creates a unique electronic environment that facilitates a variety of intermolecular interactions, which are pivotal for its binding to biological targets.

The iodine atom at the 3-position of the pyrazole ring is a potent halogen bond donor. This is due to the formation of a "sigma-hole," an electropositive region on the outermost portion of the iodine atom along the C-I bond axis. This positive region can interact favorably with electron-rich atoms (halogen bond acceptors) such as oxygen, nitrogen, and sulfur, which are commonly found in the side chains of amino acids within protein binding pockets.

Theoretical studies on similar iodo-pyrazole derivatives have shown that these halogen bonds are highly directional and can significantly contribute to the stability of a ligand-protein complex. The strength of these interactions is comparable to or can even exceed that of conventional hydrogen bonds. Computational models predict that the C–I···O and C–I···N interactions are particularly significant.

Beyond halogen bonding, other non-covalent forces are instrumental in the molecular recognition of this compound. These include:

Hydrogen Bonds: The sulfonamide group is a classic hydrogen bond donor (N-H) and acceptor (S=O). These interactions are fundamental to the specific binding of many sulfonamide-based drugs.

π-Interactions: The pyrazole ring can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. Additionally, interactions between the iodine atom and a π-system (I···π) have been observed in related structures, further stabilizing the complex.

To quantify and characterize these interactions, various computational methods are employed, including Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) analysis, and Quantum Theory of Atoms in Molecules (QTAIM). MEP maps, for instance, visually represent the electrophilic and nucleophilic regions of the molecule, confirming the positive nature of the sigma-hole on the iodine and the negative potential around the sulfonamide oxygens.

The interplay of these diverse non-covalent interactions results in a specific and high-affinity binding profile for this compound, making it a subject of interest in rational drug design.

Detailed Research Findings

Computational analyses of iodo-substituted pyrazole and sulfonamide-containing compounds provide insights into the expected nature of the non-covalent interactions for this compound.

Studies on 5-iodo-1-arylpyrazoles have demonstrated the prevalence of various halogen bonding motifs, including C–I···O, C–I···π, and C–I···N. chemrxiv.org Hirshfeld surface analysis in these studies revealed the significance of these interactions in the crystal packing, which serves as a model for interactions in a protein binding site. chemrxiv.org The geometric parameters of these bonds are crucial for their strength and directionality.

Similarly, research on sulfonamide co-crystals has highlighted a competitive interplay between different types of non-covalent interactions. While hydrogen bonds involving the sulfonamide group are prominent, halogen bonding, particularly to π-systems (X···π), can dominate the crystal packing in certain contexts. This suggests that the pyrazole ring itself could act as a halogen bond acceptor.

The following tables summarize typical geometric parameters for the types of non-covalent interactions anticipated for this compound, based on computational studies of analogous compounds.

Table 1: Predicted Halogen Bond Geometries

Interaction TypeDonor-Acceptor Distance (Å)C-I···Acceptor Angle (°)
C–I···O2.8 - 3.2160 - 180
C–I···N2.9 - 3.4165 - 180
C–I···π3.5 - 3.8~170

Table 2: Predicted Hydrogen Bond Geometries

Interaction TypeDonor-Acceptor Distance (Å)Donor-H···Acceptor Angle (°)
N–H···O2.7 - 3.1150 - 180
C–H···O3.0 - 3.5130 - 170

Applications of 3 Iodo 1 Methylpyrazole 4 Sulfonamide in Chemical Research and Development

Role as Versatile Synthetic Intermediates and Building Blocks

The strategic placement of three distinct functional groups—the iodo group, the methyl group on the nitrogen, and the sulfonamide group—makes 3-iodo-1-methylpyrazole-4-sulfonamide a valuable and versatile building block in organic synthesis. The carbon-iodine bond provides a reactive handle for cross-coupling reactions, while the sulfonamide group can be further functionalized or can influence the molecule's physicochemical properties.

This compound is an ideal precursor for the synthesis of more complex, polyfunctionalized heterocyclic systems. The pyrazole (B372694) core itself is a key feature in many biologically active compounds. nih.gov The C-I bond can be readily transformed through various metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents at the 3-position. This capability is crucial for creating libraries of compounds with diverse functionalities, which is a key strategy in drug discovery.

For instance, the iodine atom can be replaced with aryl, heteroaryl, alkyl, or alkynyl groups through reactions like the Suzuki, Stille, Heck, and Sonogashira couplings. researchgate.net Each of these reactions introduces a new dimension of chemical diversity, leading to novel pyrazole derivatives with potentially unique biological activities or material properties. The sulfonamide group can also participate in reactions, such as N-alkylation or N-arylation, further expanding the range of accessible molecular architectures.

Table 1: Potential Transformations of this compound

Reaction Type Reagent/Catalyst Resulting Functionality at C3
Suzuki Coupling Arylboronic acid / Pd catalyst Aryl group
Sonogashira Coupling Terminal alkyne / Pd/Cu catalyst Alkynyl group
Heck Coupling Alkene / Pd catalyst Alkenyl group
Stille Coupling Organostannane / Pd catalyst Various organic groups
Buchwald-Hartwig Amine / Pd catalyst Amino group

The reliability and versatility of reactions involving the carbon-iodine bond make this compound an excellent building block for combinatorial chemistry. Combinatorial synthesis allows for the rapid generation of a large number of related compounds, which can then be screened for desired properties.

A study on a closely related compound, 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide, highlights the utility of this type of scaffold. In this research, the iodopyrazole derivative was used as a template in a solution-phase Suzuki coupling to generate a library of analogues of the COX-2 inhibitor, Celecoxib. nih.gov The iodinated pyrazole served as an efficient partner in the palladium-catalyzed cross-coupling reaction, demonstrating the robustness of this approach for creating a diverse set of molecules for biological screening. nih.gov This example strongly suggests that this compound would be similarly effective as a foundational building block for constructing combinatorial libraries aimed at various biological targets.

Ligands in Transition Metal-Catalyzed Reactions

While the primary role of the iodine atom in this compound is often as a reactive site for cross-coupling, the pyrazole ring itself, with its two nitrogen atoms, can act as a ligand for transition metals. Pyrazole-containing molecules are known to coordinate with metals like palladium, copper, and nickel, which are commonly used in catalysis. researchgate.net

The ability of the pyrazole moiety to act as a ligand can sometimes influence the outcome of the very reactions it is a substrate in. For example, in palladium-catalyzed reactions such as the Sonogashira coupling, the pyrazole nitrogen atoms can coordinate to the palladium center, potentially affecting the catalyst's activity and stability. This dual role as both substrate and potential ligand is an important consideration in designing synthetic routes that utilize this building block. The specific substitution pattern and electronic nature of the this compound would influence its coordination properties and, consequently, its behavior in such catalytic systems.

Development of Advanced Organic Materials

The pyrazole scaffold is not only important in pharmaceuticals but also finds application in the design of advanced organic materials. The unique electronic properties of the pyrazole ring, combined with the ability to introduce diverse functional groups, make it an attractive core for materials with interesting optical and electronic characteristics.

While direct research on this compound in materials science is not widely published, its structure contains the necessary features to serve as a precursor for such materials. Through cross-coupling reactions at the C-I bond, it is possible to introduce chromophores or other electronically active groups. For example, Sonogashira coupling can be used to create extended π-conjugated systems, which are often the basis for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The sulfonamide group can also be used to tune the solubility and solid-state packing of the final material, which are critical factors for device performance. The foundational pyrazole structure contributes to the thermal stability of the resulting materials.

Scaffold for Structure-Based Chemical Probe Design

In chemical biology, chemical probes are small molecules designed to interact with a specific biological target, such as an enzyme or receptor, to study its function. The pyrazole-sulfonamide motif is a well-established "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets with high affinity. nih.govnih.gov This makes this compound an excellent starting point for the design of chemical probes.

The process of structure-based probe design involves using the three-dimensional structure of the target protein to design a molecule that will bind to it with high specificity. The pyrazole core can serve as the central scaffold that positions other functional groups in the correct orientation to interact with the target's binding site. The sulfonamide group can form key hydrogen bonds, while the substituent introduced at the 3-position (via displacement of the iodine) can be designed to fit into a specific hydrophobic pocket or to introduce a reporter tag for imaging applications. The pyrazole scaffold has been successfully used in the design of inhibitors for a wide range of protein kinases, making this class of compounds particularly valuable for cancer research and the development of targeted therapies. nih.govnih.govrsc.org

Future Directions and Emerging Research Areas

Advancements in Sustainable and Green Synthetic Methodologies

A major thrust in modern chemistry is the development of environmentally benign and efficient synthetic processes. For 3-Iodo-1-methylpyrazole-4-sulfonamide, this involves moving away from traditional batch processing and hazardous reagents towards more sustainable alternatives.

Flow chemistry, or continuous flow processing, presents a compelling alternative to traditional batch synthesis by performing chemical reactions in a continuously flowing stream. mdpi.com This technology offers enhanced control over reaction parameters, improved safety, and greater scalability. mdpi.comresearchgate.net For the synthesis of pyrazole (B372694) derivatives, multi-step continuous flow "assembly lines" have been developed that allow for the sequential modification of a pyrazole core, thereby accruing molecular complexity in a highly controlled and efficient manner. nih.govmit.edu Such systems enable the safe handling of potentially hazardous intermediates, like diazonium salts or diazoalkanes, by ensuring only small quantities exist at any given time. nih.govrsc.org

Future research could focus on designing a dedicated multi-step flow synthesis for this compound. This could involve modules for the initial pyrazole ring formation, followed by N-methylation, iodination, and sulfonylation, all integrated into a single, uninterrupted process. The benefits would include reduced waste, higher yields, and the ability to rapidly generate analogues for further study.

| Reproducibility | Can vary between batches. | High reproducibility due to consistent process parameters. |

Visible-light photoredox catalysis and electrocatalysis are powerful tools for sustainable chemistry, utilizing light or electricity to drive chemical transformations. researchgate.netrsc.org These methods can often be performed under mild, metal-free conditions.

Photoredox Catalysis: This approach uses photocatalysts that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. acs.org This has been successfully applied to the C-H functionalization of various heterocycles, including pyrazoles. acs.orgnih.gov Future research could explore a photoredox-catalyzed C-H iodination of a 1-methylpyrazole-4-sulfonamide precursor, offering a potentially milder and more selective alternative to traditional electrophilic iodination reagents. researchgate.net

Electrocatalysis: Organic electrosynthesis provides an environmentally friendly method for forming new bonds by using electrons as "reagents," thus avoiding the need for chemical oxidants or reductants. acs.org Electrocatalytic C-H/S-H coupling reactions have been developed, and notably, the electrooxidative C-H halogenation of pyrazoles has been demonstrated as an effective method for producing iodo- and bromo-pyrazoles. acs.orgnih.gov The development of an electrochemical method to directly introduce the iodine atom onto the 1-methylpyrazole-4-sulfonamide scaffold is a significant area for future investigation. This would be an atom-efficient approach with high functional group tolerance. acs.org

Integration of Machine Learning and Artificial Intelligence in Molecular Design and Synthesis Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and chemical synthesis. eurasianjournals.commdpi.com These computational tools can analyze vast datasets to predict molecular properties, identify novel drug candidates, and even devise synthetic routes.

Exploration of Novel Chemical Transformations and Reactivity Patterns

The this compound structure possesses multiple reactive sites, making it a versatile building block for more complex molecules. The iodine atom at the C4 position is particularly valuable for transition-metal-catalyzed cross-coupling reactions. nih.govnih.gov

Future work will undoubtedly focus on leveraging the C-I bond for reactions such as:

Suzuki-Miyaura Coupling: To introduce new aryl or heteroaryl groups. rsc.org

Sonogashira Coupling: To install alkyne functionalities. rsc.orgnih.gov

Buchwald-Hartwig Amination: To form C-N bonds.

C-O Coupling Reactions: To synthesize 4-alkoxy or 4-aryloxy pyrazole derivatives. nih.gov

Beyond the C-I bond, the sulfonamide moiety offers another handle for modification. Research into the reactivity of the N-H bond of the sulfonamide could lead to the synthesis of novel N-functionalized derivatives. nih.govacs.org Understanding the interplay between the electron-withdrawing sulfonamide group and the reactivity of the pyrazole ring will be crucial for designing selective chemical transformations.

Development of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

While standard spectroscopic techniques like NMR and mass spectrometry are used to characterize final products, the development of probes for real-time reaction monitoring offers significant advantages for process optimization and understanding reaction mechanisms. rsc.org Pyrazole derivatives themselves have shown promise as fluorescent chemosensors and in bioimaging applications, owing to their versatile and tunable photophysical properties. nih.govrsc.org

A promising future direction is the design of derivatives of this compound that act as their own spectroscopic probes. By attaching a fluorophore to the pyrazole scaffold, it may be possible to create a system where the fluorescence signal changes predictably upon the transformation of the iodo or sulfonamide group. This would allow for in-situ, real-time monitoring of cross-coupling reactions or other functionalizations, providing valuable kinetic data and facilitating high-throughput screening of reaction conditions.

Exploration of the Compound's Chemical Properties in Complex Chemical Environments

Understanding how a molecule behaves in complex environments, such as a biological matrix or a catalytic system, is key to unlocking its practical applications. Pyrazoles are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with various metal centers. rsc.orgnih.gov

Future research should investigate the coordination chemistry of this compound. The interplay between the pyrazole nitrogen atoms and the oxygen atoms of the sulfonamide group could lead to unique ligand behavior and the formation of novel metal-organic frameworks or homogeneous catalysts. Furthermore, exploring its stability, reactivity, and interactions within simulated biological environments could provide insights into its potential as a scaffold for medicinal chemistry, where pyrazole-sulfonamides have already shown significant promise. nih.govnih.govresearchgate.net

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionReference
Iodination Temp0–5°C
Sulfonylation Time10–12 hours
Purification MethodSilica chromatography

Q. Table 2: Substituent Effects on Enzyme Inhibition

DerivativeSubstituentIC₅₀ (nM)Reference
4-FluorophenylElectron-withdrawing12 ± 1.5
4-MethoxyphenylElectron-donating85 ± 6.2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.